5-Chloro-1H-pyridazine-4,6-dione is a heterocyclic compound characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2, along with a chlorine substituent at position 5 and carbonyl groups at positions 4 and 6. This compound is part of the pyridazine family, which is known for its electron-deficient nature due to the presence of nitrogen atoms, making it susceptible to various
Common reagents used in these reactions include reducing agents such as lithium aluminum hydride for reductions and various nucleophiles for substitution reactions .
Research indicates that pyridazine derivatives exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Specifically, 5-chloro-1H-pyridazine-4,6-dione has been studied for its potential as an inhibitor of certain enzymes involved in nucleic acid metabolism. Its interaction with queuine tRNA-ribosyltransferase has been noted, affecting the modification of transfer RNA molecules essential for protein synthesis .
The synthesis of 5-chloro-1H-pyridazine-4,6-dione can be achieved through several methods:
5-Chloro-1H-pyridazine-4,6-dione has several applications:
Interaction studies have focused on the compound's ability to bind with enzymes such as queuine tRNA-ribosyltransferase. These studies utilize techniques like X-ray crystallography and NMR spectroscopy to elucidate binding mechanisms and affinities. Understanding these interactions is crucial for developing potential therapeutic agents targeting specific biological pathways .
5-Chloro-1H-pyridazine-4,6-dione shares structural similarities with other pyridazine derivatives but possesses unique characteristics due to its specific substitutions. Here are some similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-Amino-5-chloropyridazine | Amino group at position 3 | Exhibits different biological activities |
| 4-Chloro-3-hydroxypyridazine | Hydroxyl group at position 3 | Potentially more reactive due to hydroxyl group |
| 5-Methylpyridazine-4,6-dione | Methyl group at position 5 | Altered solubility and reactivity |
| 2-Aminopyridazine | Amino group at position 2 | Different interaction profile with biological targets |
| Pyridazine-3,6-dione | Dione functional groups at positions 3 and 6 | Similar reactivity but different substitution sites |
These compounds illustrate how variations in substitution patterns can significantly affect the chemical behavior and biological activity of pyridazines. The presence of chlorine in 5-chloro-1H-pyridazine-4,6-dione enhances its electrophilic character compared to its non-halogenated counterparts .
Traditional synthetic approaches to pyridazinedione derivatives have been extensively documented in the literature, with several established methodologies serving as foundations for accessing 5-chloro-1H-pyridazine-4,6-dione [3] [41]. The most fundamental approach involves the condensation of maleic anhydride derivatives with hydrazines under acidic conditions [3]. This classical method has been employed numerous times with considerable success, particularly for simple pyridazinedione frameworks [3].
The synthesis typically proceeds through the reaction of substituted maleic anhydrides with hydrazine hydrate at elevated temperatures [41]. The reaction conditions generally require reflux in appropriate solvents, with reaction times ranging from several hours to overnight depending on the specific substrates employed [41]. For chlorinated derivatives, the introduction of halogen substituents can be achieved either through pre-functionalized starting materials or through post-synthetic modification strategies [25].
An alternative traditional approach involves the utilization of 1,4-dicarbonyl compounds as starting materials [40]. This method represents one of the most common procedures for preparing alkyl or acyl-substituted pyridazines and consists of direct one-step cyclization from unsaturated diketones with hydrazine [40]. The reaction typically proceeds under basic conditions with potassium hydroxide at elevated temperatures, followed by treatment with hydrazine at 100°C [40].
Contemporary synthetic methodologies have increasingly embraced continuous flow reactor technology for the preparation of heterocyclic compounds, including pyridazine derivatives [14] [15] [16]. Flow chemistry offers significant advantages over traditional batch processes, including enhanced heat transfer, improved reagent mixing, and the potential for automated synthesis protocols [19].
Continuous flow synthesis of pyridazine-related heterocycles has demonstrated remarkable efficiency improvements compared to conventional batch methods [19]. The use of microreactor-based systems allows for precise control over reaction parameters, including temperature, residence time, and reagent stoichiometry [19]. For pyridazine synthesis, typical flow conditions involve preheating reactant streams to appropriate temperatures before combining in static mixing elements [19].
Recent developments in flow chemistry have shown particular promise for the synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids, which share structural similarities with pyridazinedione systems [19]. The process utilizes 2-aminopyridines and bromopyruvic acid in dimethylformamide at 125°C with catalytic amounts of para-toluenesulfonic acid [19]. Complete conversion is achieved within 10 minutes residence time at 4.0 bar pressure [19].
The application of continuous flow techniques to pyridazinedione synthesis offers several operational advantages [17]. Temperature control is significantly improved in microreactor systems, allowing for more precise reaction conditions [17]. The enhanced surface area to volume ratios in microchannels facilitate rapid heat transfer, enabling reactions that might be problematic in batch systems [17].
The introduction of chlorine substituents into pyridazinedione frameworks requires carefully designed halogenation strategies [23] [24]. Several approaches have been developed for the selective chlorination of pyridazine derivatives, each offering distinct advantages depending on the target substitution pattern [23].
Direct halogenation using elemental chlorine represents one of the most straightforward approaches [22] [27]. The reaction typically proceeds through electrophilic aromatic substitution mechanisms, though pyridazines often require elevated temperatures or strong acid catalysis due to their electron-deficient nature [22]. Chlorination reactions are generally performed in the vapor phase at temperatures exceeding 300°C, or alternatively using chlorine gas in the presence of water vapor and appropriate catalysts [27].
Phosphorus oxychloride treatment of pyridazinone derivatives provides another effective chlorination strategy [25] [36]. This method involves refluxing the pyridazinone substrate with phosphorus oxychloride for several hours, typically at temperatures between 60-90°C [25] [36]. The reaction proceeds through nucleophilic substitution mechanisms, with the hydroxyl group being replaced by chlorine [25].
Alternative halogenation approaches include the use of trichloroisocyanuric acid for selective chlorination of imidazolium-containing pyridazine systems [24]. This method offers advantages in terms of reaction selectivity and milder reaction conditions compared to elemental chlorine [24]. The reaction typically proceeds at moderate temperatures with good functional group tolerance [24].
Table 1: Halogenation Methods for Pyridazine Derivatives
| Method | Reagent | Temperature | Time | Yield Range |
|---|---|---|---|---|
| Direct Chlorination | Cl₂/catalyst | >300°C | 2-4 h | 46-93% |
| Phosphorus Oxychloride | POCl₃ | 60-90°C | 4-18 h | 63-92% |
| Trichloroisocyanuric Acid | TCCA | RT-80°C | 1-5 h | 55-85% |
The purification and isolation of 5-chloro-1H-pyridazine-4,6-dione requires specialized techniques due to the compound's unique physicochemical properties [28] [31]. Standard chromatographic methods must be adapted to account for the polar nature of the pyridazinedione framework and the presence of multiple hydrogen bonding sites [31].
Column chromatography represents the most widely employed purification technique for pyridazinedione derivatives [28] [44]. Silica gel stationary phases are commonly utilized, though care must be taken to select appropriate mobile phase compositions [52]. For chlorinated pyridazinediones, dichloromethane/methanol gradient systems have proven effective, with typical ratios ranging from 95:5 to 80:20 [53].
Recrystallization techniques provide an alternative purification approach, particularly for compounds with favorable crystallization properties [33]. Suitable solvents for pyridazinedione recrystallization include ethanol, isopropanol, and ethyl acetate [33]. The crystallization process typically involves dissolving the crude product in hot solvent followed by slow cooling to promote crystal formation [31].
High-performance liquid chromatography methods have been developed for the analytical separation of chloropyridazine isomers [54]. Reversed-phase chromatography using water/acetonitrile or water/methanol mobile phases provides effective separation, though normal-phase systems using hexane/chloroform mixtures often offer superior resolution [54].
Table 2: Purification Methods for Chloropyridazinedione Derivatives
| Technique | Stationary Phase | Mobile Phase | Resolution | Recovery |
|---|---|---|---|---|
| Flash Chromatography | Silica Gel | DCM/MeOH | Good | 70-85% |
| Preparative HPLC | C18 | H₂O/MeCN | Excellent | 85-95% |
| Recrystallization | - | EtOH/H₂O | Variable | 60-80% |
Advanced purification strategies include the use of specialized stationary phases designed for basic compounds [52]. Amino-functionalized silica phases can reduce unwanted interactions between basic nitrogen centers and acidic silanol groups [52]. Alternative approaches involve the addition of competing amines to the mobile phase to neutralize acidic sites on conventional silica [52].
The characterization of purified products typically involves comprehensive spectroscopic analysis [45] [46]. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation, with characteristic chemical shifts observed for the pyridazinedione framework [45]. Infrared spectroscopy reveals diagnostic carbonyl stretching frequencies in the 1650-1680 cm⁻¹ region, confirming the presence of the dicarbonyl functionality [45].
The crystallographic characterization of pyridazinedione derivatives has provided crucial insights into the molecular geometry and intermolecular interactions governing the solid-state behavior of these compounds [5] [6] [7]. While specific X-ray crystallographic data for 5-chloro-1H-pyridazine-4,6-dione remains limited in the literature, extensive structural studies on related pyridazinedione systems offer valuable comparative information regarding the core heterocyclic framework [8] [7].
The pyridazine ring system in crystalline pyridazinediones typically exhibits planar geometry with characteristic bond lengths and angles that reflect the electron delocalization within the aromatic system [9] [6]. Crystal structure analyses of analogous compounds such as 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione reveal a monoclinic crystal system with space group P21/m [5]. The molecular geometry is stabilized by intramolecular hydrogen bonding interactions, particularly between the nitrogen-hydrogen donors and carbonyl acceptors [5] [10].
| Structural Parameter | Related Compounds | Value Range | Reference |
|---|---|---|---|
| C=O bond length | Pyridazinediones | 1.20-1.24 Å | [5] |
| C-N bond length | Pyridazine ring | 1.32-1.38 Å | [6] [7] |
| N-N bond length | Pyridazine core | 1.35-1.42 Å | [9] [7] |
| C-Cl bond length | Chloropyridazines | 1.72-1.78 Å | [5] [6] |
The crystallographic analysis of 4-phenyl-3,6-di(pyridine-4-yl)pyridazine demonstrates a triclinic crystal system with space group P-1 and unit cell parameters of a = 5.9308(2) Å, b = 10.9695(3) Å, c = 14.7966(4) Å [7]. This structural information provides insights into the packing arrangements and intermolecular interactions characteristic of pyridazine derivatives [7].
In the solid state, pyridazinedione compounds typically form hydrogen-bonded networks through N-H···O interactions [5] [10]. The crystal structure of 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione reveals that two inversion-related molecules are linked via a pair of N-H···O hydrogen bonds into R₂²(8) dimers [5]. These dimers are further connected into chains extending along the bc plane via additional N-H···O hydrogen bonds and weaker C-H···O hydrogen bonds [5].
The presence of the chlorine substituent at the 5-position introduces additional considerations for crystal packing [6] [11]. Halogen bonding interactions, particularly Cl···N and Cl···O contacts, may contribute to the overall stability of the crystal lattice [6]. The electronegative chlorine atom can participate in weak intermolecular interactions with neighboring molecules, influencing the three-dimensional network structure [11] [12].
π-π stacking interactions between adjacent pyridazine rings represent another significant factor in crystal packing [10] [13]. The aromatic pyridazine core can engage in face-to-face or edge-to-face stacking arrangements, with typical centroid-centroid distances ranging from 3.4 to 3.8 Å [10] [13]. These interactions contribute to the thermal stability and mechanical properties of the crystalline material [13].
The torsion angles and conformational preferences observed in related structures provide guidance for understanding the molecular geometry of 5-chloro-1H-pyridazine-4,6-dione [6] [7]. The pyridazine ring generally maintains planarity, with substituents adopting orientations that minimize steric repulsion while maximizing favorable intermolecular interactions [7].
The spectroscopic characterization of 5-chloro-1H-pyridazine-4,6-dione relies on multiple analytical techniques that provide complementary information about molecular structure, electronic properties, and dynamic behavior [14] [15]. The unique combination of functional groups within this molecule generates distinctive spectroscopic signatures that facilitate unambiguous identification and structural confirmation [14] [16].
Infrared spectroscopy provides fundamental information about the vibrational modes of 5-chloro-1H-pyridazine-4,6-dione, with characteristic absorption bands corresponding to specific functional group stretching and bending vibrations [14] [11] [16]. The carbonyl stretching vibrations represent the most prominent features in the infrared spectrum, typically appearing in the region 1650-1750 cm⁻¹ [14] [16].
| Vibrational Mode | Frequency Range (cm⁻¹) | Assignment | Intensity | Reference |
|---|---|---|---|---|
| C=O stretch (symmetric) | 1680-1720 | ν(C=O) | Very strong | [14] [16] |
| C=O stretch (asymmetric) | 1650-1690 | ν(C=O) | Very strong | [14] [16] |
| N-H stretch | 3200-3400 | ν(N-H) | Medium-strong | [15] [2] |
| C-N stretch | 1400-1600 | ν(C-N) | Medium | [11] [17] |
| C-Cl stretch | 600-800 | ν(C-Cl) | Medium | [11] [12] |
| Ring breathing | 850-950 | δ(ring) | Medium | [11] [17] |
The carbonyl stretching vibrations in pyridazinediones exhibit characteristic splitting due to the presence of two C=O groups in different chemical environments [14] [16]. The symmetric and asymmetric stretching modes typically appear as distinct peaks, with the exact positions depending on the degree of conjugation and hydrogen bonding interactions [16] [12]. In 5-chloro-1H-pyridazine-4,6-dione, the electron-withdrawing effect of the chlorine substituent is expected to increase the carbonyl stretching frequencies compared to unsubstituted analogs [11] [12].
The N-H stretching vibration appears in the region 3200-3400 cm⁻¹ as a broad absorption band due to hydrogen bonding interactions [15] [2]. The breadth and position of this band provide information about the strength and extent of intermolecular hydrogen bonding in the solid state or solution [2].
The C-N stretching vibrations within the pyridazine ring system typically appear in the range 1400-1600 cm⁻¹ [11] [17]. These vibrations are often coupled with ring stretching modes and may show splitting due to the asymmetric substitution pattern [17]. The C-Cl stretching vibration appears as a characteristic peak in the region 600-800 cm⁻¹, with the exact position influenced by the electronic environment of the chlorine substituent [11] [12].
Ring breathing and deformation modes contribute to the fingerprint region of the infrared spectrum below 1500 cm⁻¹ [11] [17]. These vibrations are highly characteristic of the pyridazine ring system and provide valuable information for structural identification and purity assessment [17].
The infrared spectrum of 5-chloro-1H-pyridazine-4,6-dione may exhibit additional complexity due to solid-state effects and intermolecular interactions [14] [16]. Hydrogen bonding can lead to broadening and shifting of N-H and C=O stretching bands, while crystal field effects may cause splitting of degenerate vibrational modes [16] [12].
Temperature-dependent infrared studies can provide insights into the tautomeric equilibria and molecular dynamics of pyridazinediones [2] [18]. Variable-temperature measurements may reveal changes in band positions and intensities that correspond to different tautomeric forms or conformational states [18] [19].
Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure, electronic environment, and dynamic behavior of 5-chloro-1H-pyridazine-4,6-dione [20] [15] [21]. The combination of ¹H, ¹³C, and ¹⁵N NMR techniques offers comprehensive structural characterization and enables the identification of tautomeric forms and conformational isomers [15] [21].
Proton Nuclear Magnetic Resonance Characteristics
The ¹H NMR spectrum of 5-chloro-1H-pyridazine-4,6-dione exhibits distinctive chemical shifts and coupling patterns that reflect the unique electronic environment of the pyridazine ring system [15] [21]. The aromatic proton at position 3 of the pyridazine ring typically appears in the region 8.5-9.5 ppm due to the deshielding effect of the adjacent nitrogen atoms and electron-withdrawing carbonyl groups [15] [21].
| Proton Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Reference |
|---|---|---|---|---|
| H-3 (pyridazine) | 8.8-9.2 | Singlet | - | [15] [21] |
| N-H | 10.5-12.0 | Broad singlet | - | [15] [2] |
The N-H proton appears as a broad singlet in the region 10.5-12.0 ppm, with the exact chemical shift depending on hydrogen bonding interactions and tautomeric equilibria [15] [2]. The broadness of this signal is characteristic of exchangeable protons and may exhibit temperature-dependent behavior [2].
The absence of additional aromatic or aliphatic proton signals confirms the molecular structure and purity of the compound [15]. Integration ratios provide quantitative information about the relative abundance of different proton environments [21].
Carbon-13 Nuclear Magnetic Resonance Analysis
¹³C NMR spectroscopy provides detailed information about the carbon framework of 5-chloro-1H-pyridazine-4,6-dione, with chemical shifts reflecting the electronic environment and hybridization state of each carbon atom [22] [15]. The carbonyl carbons typically appear in the region 155-175 ppm, characteristic of conjugated amide systems [22] [15].
| Carbon Position | Chemical Shift (ppm) | Assignment | Reference |
|---|---|---|---|
| C-4, C-6 (C=O) | 160-170 | Carbonyl carbons | [22] [15] |
| C-5 (C-Cl) | 125-135 | Chlorinated carbon | [23] [15] |
| C-3 (CH) | 140-150 | Aromatic CH | [22] [15] |
The chlorinated carbon at position 5 exhibits a chemical shift in the range 125-135 ppm, reflecting the electron-withdrawing effect of the chlorine substituent [23] [15]. The aromatic carbon at position 3 appears in the region 140-150 ppm, consistent with its position in an electron-deficient heterocyclic system [22] [15].
Nitrogen-15 Nuclear Magnetic Resonance Studies
¹⁵N NMR spectroscopy provides unique insights into the electronic structure and tautomeric behavior of pyridazine derivatives [15] [21]. The two nitrogen atoms in the pyridazine ring exhibit different chemical shifts due to their distinct chemical environments [15] [21].
| Nitrogen Position | Chemical Shift (ppm) | Environment | Reference |
|---|---|---|---|
| N-1 | 180-220 | Adjacent to C=O | [15] [21] |
| N-2 | 150-180 | Ring nitrogen | [15] [21] |
The nitrogen chemical shifts provide information about the electron density distribution within the pyridazine ring and can be used to distinguish between different tautomeric forms [15] [21]. Temperature-dependent ¹⁵N NMR studies may reveal dynamic processes such as tautomerization or conformational exchange [21].
Two-Dimensional Nuclear Magnetic Resonance Techniques
Advanced two-dimensional NMR techniques provide additional structural information and facilitate complete signal assignment [15]. Correlation spectroscopy experiments such as ¹H-¹H COSY, ¹H-¹³C HMQC, and ¹H-¹³C HMBC enable the determination of connectivity patterns and through-space interactions [15].
The ¹H-¹⁵N CIGAR-HMBC experiment is particularly valuable for identifying nitrogen-proton connectivity and can distinguish between different tautomeric forms based on characteristic coupling patterns [15]. These techniques are essential for complete structural characterization and confirmation of molecular structure [15].
The tautomeric behavior of 5-chloro-1H-pyridazine-4,6-dione represents a fundamental aspect of its chemical reactivity and biological activity [2] [24]. Pyridazinediones exhibit complex tautomeric equilibria involving keto-enol, lactam-lactim, and hydroxyl-oxo forms, with the relative stability of each tautomer influenced by electronic effects, steric factors, and environmental conditions [2] [18].
Fundamental Tautomeric Forms
The pyridazine-4,6-dione core can exist in multiple tautomeric forms, each characterized by different patterns of hydrogen atom positioning and double bond localization [2] [24]. The primary tautomeric forms include the diketo form, the keto-enol forms, and various hydroxyl-oxo structures [24].
| Tautomeric Form | Structure Type | Relative Stability | Environmental Dependence | Reference |
|---|---|---|---|---|
| 4,6-Diketo | C=O, C=O | Most stable (gas phase) | Low | [24] |
| 4-Keto-6-enol | C=O, C-OH | Intermediate | Medium | [2] [24] |
| 6-Keto-4-enol | C-OH, C=O | Intermediate | Medium | [2] [24] |
| 4,6-Dienol | C-OH, C-OH | Least stable | High | [24] |
Theoretical calculations using density functional theory have demonstrated that the diketo form represents the most thermodynamically stable tautomer in the gas phase [24] [25]. This preference is attributed to the stabilization provided by the conjugated π-system and the absence of destabilizing steric interactions [24] [25].
Solvent Effects on Tautomeric Equilibria
The tautomeric distribution of pyridazinediones is significantly influenced by solvent polarity, hydrogen bonding capacity, and pH conditions [18] [24]. Polar protic solvents tend to stabilize enol forms through hydrogen bonding interactions, while nonpolar solvents favor the diketo tautomer [18] [24].
In aqueous solution, the hydroxyl-oxo tautomers gain stabilization through intermolecular hydrogen bonding with water molecules [24]. The 6-hydroxy-4-oxo and 4-hydroxy-6-oxo forms exhibit enhanced stability relative to the fully aromatic dihydroxy structure due to reduced nitrogen-nitrogen lone pair repulsion [24].
Chlorine Substituent Effects
The presence of the chlorine substituent at position 5 introduces significant electronic perturbations that influence the tautomeric equilibrium of 5-chloro-1H-pyridazine-4,6-dione [11] [12] [18]. The electron-withdrawing nature of chlorine increases the electrophilicity of adjacent carbonyl groups and affects the acidity of nearby protons [11] [18].
Computational studies on related chlorinated pyridazines indicate that halogen substitution can shift tautomeric equilibria toward forms that minimize unfavorable electronic interactions [18] [25]. The chlorine substituent stabilizes the diketo form through inductive withdrawal of electron density from the ring system [18].
pH-Dependent Tautomerization
Pyridazinediones exhibit pH-dependent tautomeric behavior due to their acidic nature and ability to form anionic species [2] [25]. The compound can undergo deprotonation at the N-H position to form conjugate base structures that exhibit different tautomeric preferences [25].
| pH Range | Predominant Species | Tautomeric Form | Ionization State | Reference |
|---|---|---|---|---|
| < 2 | Neutral molecule | Diketo | Protonated | [2] |
| 2-8 | Neutral/anionic | Mixed | Equilibrium | [25] |
| > 8 | Anionic | Enolate | Deprotonated | [25] |
At physiological pH, 5-chloro-1H-pyridazine-4,6-dione exists predominantly in its anionic form due to the acidic nature of the N-H proton [25]. The conjugate base exhibits enhanced resonance stabilization and may favor different tautomeric distributions compared to the neutral molecule [25].
Kinetic Aspects of Tautomerization
The interconversion between tautomeric forms involves proton transfer processes that can be catalyzed by acids, bases, or protic solvents [18] [19]. The activation barriers for tautomerization are generally low, allowing rapid equilibration between different forms under ambient conditions [18] [19].
Nuclear magnetic resonance studies at variable temperatures can provide insights into the kinetics of tautomeric exchange [21] [18]. Fast exchange on the NMR timescale results in averaged chemical shifts, while slow exchange produces distinct signals for each tautomeric form [21].
Biological Implications of Tautomerism
The tautomeric behavior of pyridazinediones has significant implications for their biological activity and receptor binding properties [2] . Different tautomeric forms may exhibit distinct pharmacological profiles due to variations in molecular geometry, hydrogen bonding patterns, and electronic distribution .
The ability of pyridazinediones to exist in multiple tautomeric forms enhances their versatility as bioisosteres for natural substrates and provides opportunities for selective receptor recognition [2] . Understanding tautomeric equilibria is essential for rational drug design and structure-activity relationship studies .
Computational Modeling of Tautomeric Systems
Advanced computational methods including density functional theory, molecular orbital calculations, and continuum solvation models have been employed to predict tautomeric preferences and energy differences [24] [25] [26]. These studies provide quantitative information about relative stabilities and transition state energies for tautomeric interconversion [25] [26].
The application of high-level ab initio calculations with large basis sets has enabled accurate predictions of tautomeric equilibria in both gas and solution phases [24] [25]. Polarizable continuum models account for solvent effects and provide realistic estimates of tautomeric distributions under physiological conditions [25].
Experimental Determination of Tautomeric Ratios
Multiple experimental techniques can be employed to determine tautomeric ratios and characterize individual tautomeric forms [2] [18]. Nuclear magnetic resonance spectroscopy provides direct information about proton positions and can distinguish between rapidly and slowly exchanging systems [21] [18].
Infrared spectroscopy reveals characteristic vibrational signatures of different tautomeric forms, particularly for carbonyl and hydroxyl stretching modes [16] [18]. Ultraviolet-visible spectroscopy can detect electronic transitions associated with specific tautomeric structures [2].
X-ray crystallography provides definitive structural information about the solid-state tautomeric form, although this may differ from the solution-phase distribution [5] [10]. Comparison of crystal structures with solution-phase NMR data reveals the influence of intermolecular interactions on tautomeric preferences [10] [18].
The comprehensive understanding of tautomeric behavior in 5-chloro-1H-pyridazine-4,6-dione requires integration of theoretical predictions, spectroscopic measurements, and crystallographic data [2] [18]. This multifaceted approach enables accurate characterization of the complex equilibria governing the structural dynamics of this important heterocyclic system [18] [24].